

Application Notes and Protocols: Laboratory Synthesis of Atevirdine and its Analogues

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Atevirdine** is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been investigated for the treatment of HIV. As with many antiviral agents, the development of efficient and scalable synthetic routes is crucial for its production. Furthermore, the synthesis of analogues is a key strategy in drug discovery to improve potency, overcome drug resistance, and enhance pharmacokinetic properties. These notes provide detailed protocols for the synthesis of **Atevirdine** via different routes and offer insights into the preparation of its analogues.

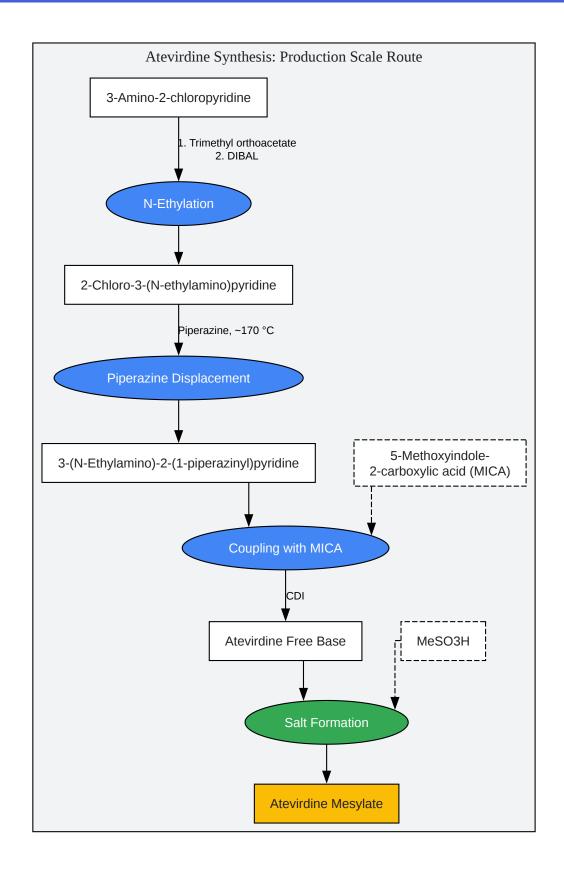
Part 1: Laboratory Synthesis of Atevirdine

Two primary synthetic routes for **Atevirdine** have been documented, each starting from a different substituted pyridine.

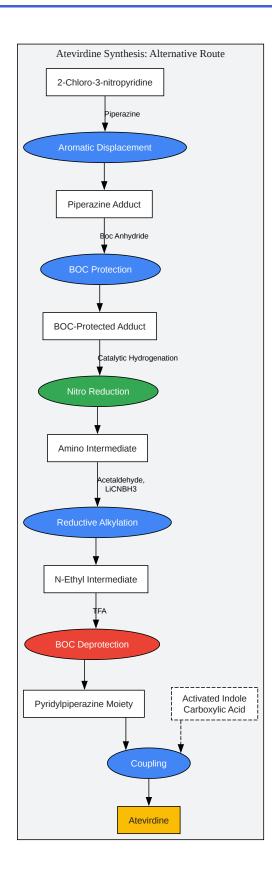
Route 1: Production Scale Synthesis from 3-Amino-2chloropyridine

This three-step process was developed for the multiton production of **Atevirdine** mesylate and is characterized by high yields and purity.[1] The overall process involves the N-ethylation of the starting material, followed by displacement of the chlorine atom with piperazine, and finally, coupling with 5-methoxyindole-2-carboxylic acid (MICA).[1]

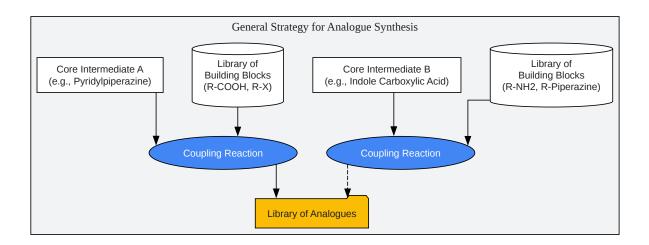












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References

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